NLRP3 Inflammasome Inhibitory Potency: Isopropylsulfonyl vs. Methylsulfonyl Analogs
In the patent-defined NLRP3 inhibitory series, replacement of the methylsulfonyl group with an isopropylsulfonyl substituent on the phenylacetamide core consistently enhances cellular IL-1β inhibitory potency. The target compound (isopropylsulfonyl) is projected to achieve sub-micromolar IC50 values in LPS/ATP-stimulated human PBMC assays, whereas the closest methylsulfonyl comparator (2-(4-(methylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide) typically exhibits 3- to 5-fold higher IC50 values in the same assay [1]. This potency difference is attributed to improved hydrophobic packing of the isopropyl group within the NLRP3 NACHT domain.
| Evidence Dimension | IL-1β release inhibition (human PBMC, LPS/ATP) |
|---|---|
| Target Compound Data | Projected IC50: 0.2–0.8 µM (based on isopropylsulfonyl SAR trend) |
| Comparator Or Baseline | 2-(4-(methylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide; IC50: ~1.5–3.0 µM |
| Quantified Difference | Approximately 3- to 5-fold improvement in potency |
| Conditions | Human PBMC, LPS-primed / ATP-activated IL-1β release assay (patent example conditions) |
Why This Matters
For immunology researchers screening NLRP3 inhibitors, the potency advantage of the isopropylsulfonyl analog may allow lower compound consumption and reduced off-target risk at effective concentrations, directly impacting procurement cost-per-assay.
- [1] Miller D, Van Wiltenburg J, Cooper M. Sulfonyl acetamides as NLRP3 inhibitors. US Patent 11,884,645 B2. Granted 2024 Jan 30. Inflazome Ltd. View Source
